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molecular formula C14H17NO B017600 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one CAS No. 28957-72-4

8-Benzyl-8-azabicyclo[3.2.1]octan-3-one

Cat. No. B017600
M. Wt: 215.29 g/mol
InChI Key: RSUHKGOVXMXCND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07419989B2

Procedure details

For example, the protected aminotropane intermediate 16 can be prepared by reacting 2,5-dimethoxy tetrahydrofuran 17 with 1,3-acetonedicarboxylic acid 18 to provide 8-benzyl-8-azabicyclo[3.2.1]octan-3-one 19, commonly N-benzyltropanone. N-benzyltropanone is then reacted with a slight excess of di-tert-butyl dicarbonate in the presence of a transition metal catalyst to provide the protected Boc intermediate 20, which is reduced to provide the protected aminotropane intermediate 16.
Name
aminotropane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N[C@@:2]12[N:9]([CH3:10])[C@@H:6]([CH2:7][CH2:8]1)[CH2:5][CH2:4][CH2:3]2.[CH3:11]OC1CCC(OC)O1.[CH2:20]([C:27](O)=O)[C:21]([CH2:23][C:24](O)=[O:25])=O>>[CH2:2]([N:9]1[CH:10]2[CH2:27][CH2:20][CH:21]1[CH2:23][C:24](=[O:25])[CH2:11]2)[C:8]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
aminotropane
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@]12CCC[C@H](CC1)N2C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1OC(CC1)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)CC(=O)O)C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C2CC(CC1CC2)=O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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